Cas no 921566-00-9 (4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-benzoyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
- AKOS024631288
- F2252-0022
- 921566-00-9
- 4-benzoyl-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
- 4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
-
- Inchi: 1S/C26H18N2O4S/c1-31-21-9-5-8-19-14-22(32-24(19)21)20-15-33-26(27-20)28-25(30)18-12-10-17(11-13-18)23(29)16-6-3-2-4-7-16/h2-15H,1H3,(H,27,28,30)
- InChI Key: JKBBPJKDXNVUMM-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC3=CC=CC(OC)=C3O2)=CS1)(=O)C1=CC=C(C(=O)C2=CC=CC=C2)C=C1
Computed Properties
- Exact Mass: 454.09872823g/mol
- Monoisotopic Mass: 454.09872823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 692
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 110Ų
- XLogP3: 5.5
4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2252-0022-10μmol |
4-benzoyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-00-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2252-0022-15mg |
4-benzoyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-00-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2252-0022-3mg |
4-benzoyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-00-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2252-0022-75mg |
4-benzoyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-00-9 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2252-0022-10mg |
4-benzoyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-00-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2252-0022-20mg |
4-benzoyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-00-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2252-0022-5μmol |
4-benzoyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-00-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2252-0022-100mg |
4-benzoyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-00-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2252-0022-2μmol |
4-benzoyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-00-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2252-0022-20μmol |
4-benzoyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
921566-00-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Related Literature
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on 4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
Introduction to 4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 921566-00-9) and Its Emerging Applications in Chemical Biology
4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide, identified by the chemical identifier CAS No. 921566-00-9, represents a novel compound with significant potential in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, combines elements of benzoyl, benzamide, and thiazole scaffolds, which are well-documented for their diverse biological activities. The presence of a 7-methoxy-1-benzofuran moiety further enhances its structural complexity and suggests a unique set of pharmacological properties that warrant in-depth exploration.
The compound’s structural design incorporates multiple pharmacophoric regions, making it a promising candidate for drug discovery initiatives. The benzoyl group is known to modulate enzyme activity and receptor binding, while the thiazole ring is frequently associated with antimicrobial and anti-inflammatory effects. Additionally, the benzamide moiety often serves as a key pharmacological moiety in the development of bioactive molecules. The integration of these functional groups into a single molecular entity suggests that 4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide may exhibit multifaceted biological activities relevant to therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with greater accuracy. Studies indicate that the benzoyl and thiazole components may interact with proteases and kinases, which are critical targets in oncology and inflammatory diseases. Furthermore, the methoxy-substituted benzofuran moiety could potentially influence the compound’s solubility and metabolic stability, factors that are crucial for its efficacy as a drug candidate.
In vitro studies have begun to elucidate the pharmacological profile of 4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide. Initial results suggest that it demonstrates inhibitory activity against certain enzymes implicated in cancer progression. The compound’s ability to modulate these enzymatic pathways may provide a novel therapeutic approach for managing solid tumors and other malignancies. Additionally, preliminary data indicate potential anti-inflammatory properties, which could make it relevant for conditions such as rheumatoid arthritis and chronic inflammatory diseases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the synthetic chemist’s ability to manipulate intricate molecular architectures but also contribute to the growing library of structurally diverse bioactive compounds.
The incorporation of 7-methoxy-1-benzofuran into the molecular structure is particularly noteworthy due to its role in enhancing binding affinity to biological targets. This moiety has been extensively studied for its ability to interact with nucleic acid bases and protein residues, which can be leveraged to develop targeted therapies. The methoxy group itself provides additional electronic modulation, influencing both lipophilicity and metabolic resistance profiles—a critical consideration in drug design.
As research progresses, the application of high-throughput screening (HTS) technologies is expected to accelerate the discovery of new therapeutic agents derived from structurally complex molecules like 4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide. These technologies enable rapid testing of large compound libraries against numerous disease-relevant targets, thereby streamlining the drug discovery pipeline. The integration of artificial intelligence (AI) into HTS has further enhanced the efficiency of identifying lead compounds with optimal pharmacokinetic properties.
The potential therapeutic applications of this compound extend beyond oncology and inflammation management. Emerging research suggests that it may also have utility in neurodegenerative diseases due to its ability to interact with neurotransmitter receptors and modulate synaptic activity. The benzamide group’s interaction with central nervous system (CNS) receptors has been explored in several preclinical studies, indicating potential benefits in conditions such as Alzheimer’s disease and Parkinson’s disease.
The chemical biology community has increasingly recognized the importance of structurally diverse scaffolds in developing next-generation therapeutics. Compounds like 4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide exemplify how integrating multiple pharmacophoric units can yield molecules with enhanced biological activity compared to simpler analogs. This approach aligns with contemporary drug discovery paradigms that emphasize polypharmacicity—targeting multiple disease pathways simultaneously—to improve treatment outcomes.
In conclusion,4-benzoyl-N-4-(7-methoxy-1-benzofuran)-2ylbenzamide (CAS No 921566009) represents a structurally sophisticated molecule with significant potential across multiple therapeutic areas. Its unique combination of functional groups positions it as a valuable asset in ongoing pharmaceutical research initiatives aimed at addressing complex diseases through innovative chemical biology strategies.
921566-00-9 (4-benzoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide) Related Products
- 2138355-49-2(ethyl 2-(3-methylbutanoyl)-4-oxoheptanoate)
- 1019507-35-7((Cyclopropylmethyl)(4-methylpentan-2-yl)amine)
- 1849875-15-5(3-(5-Bromofuran-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid)
- 1782496-03-0(2-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine)
- 1313187-37-9(4,4'-(9-Oxo-9H-fluorene-2,7-diyl)bis[benzoic acid])
- 895456-45-8(N-(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenefuran-2-carboxamide)
- 1935990-30-9(4-(pentan-3-yl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)
- 2416236-28-5(2-(cyclopropylmethyl)pyrrolidine hydrochloride)
- 2137670-64-3([2-(2-Benzylcyclopropyl)ethyl](3-methylbutyl)amine)
- 2034543-94-5(2-(methylsulfanyl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide)




